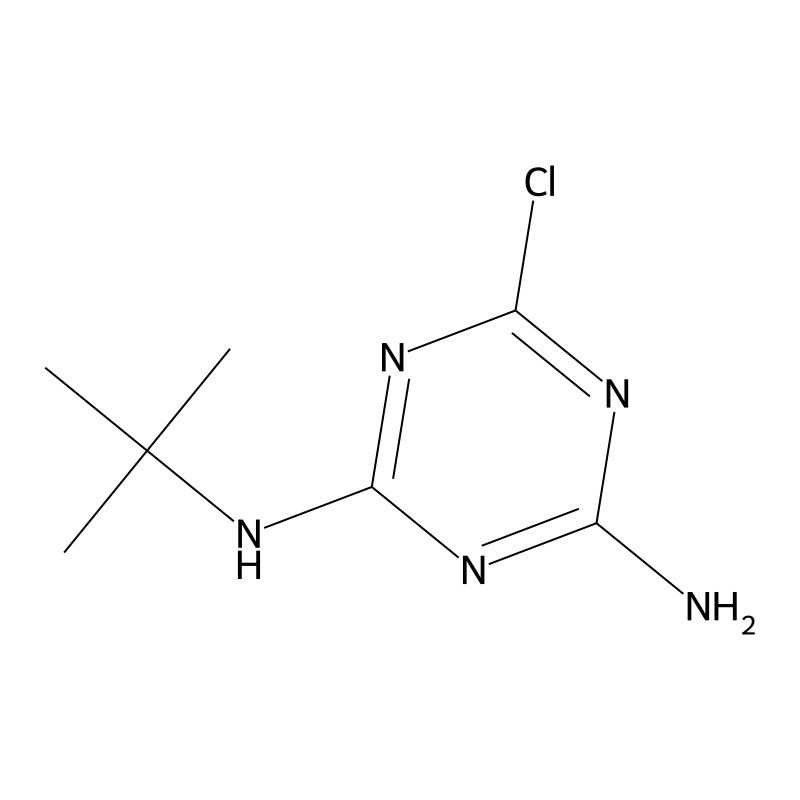Desethylterbuthylazine

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Desethylterbuthylazine (DET) is not directly used in any scientific research applications. It is a metabolite of the herbicide terbuthylazine, meaning it is a breakdown product formed when terbuthylazine interacts with the environment. However, DET is a subject of research due to its persistence in soil and water [].
Environmental Monitoring and Fate Studies
A significant area of research involving DET focuses on environmental monitoring. Scientists are interested in understanding the fate and transport of DET in various environmental compartments, including soil, groundwater, and surface water [, ]. This research helps assess potential risks associated with terbuthylazine use and inform environmental regulations.
Monitoring studies often utilize analytical techniques like high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) to detect and quantify DET in environmental samples []. These studies track the movement and degradation of DET over time, providing valuable data for environmental risk assessments.
Understanding Degradation Pathways
Another research focus area is investigating the degradation pathways of DET. This involves identifying the microbial and chemical processes that break down DET in the environment. Understanding these pathways helps researchers predict the persistence and potential risks associated with DET contamination [].
Desethylterbuthylazine is a chemical compound with the molecular formula C₇H₁₂ClN₅, classified as a metabolite of the herbicide terbuthylazine. It belongs to the class of compounds known as triazines, specifically categorized as a chloro-1,3,5-triazine and diamino-1,3,5-triazine. This compound is notable for its role as a marine xenobiotic metabolite, indicating its presence and potential impact in aquatic environments following agricultural runoff or herbicide application .
- Desethylterbuthylazine is not an herbicide itself. Its mechanism of action is not directly relevant to scientific research as it doesn't possess the herbicidal properties of the parent compound terbuthylazine.
- Research on the specific hazards of desethylterbuthylazine is limited. However, as a derivative of terbuthylazine, it's advisable to handle it with care in a research setting following common laboratory safety protocols for potentially hazardous materials [].
Additional Information
- Scientific research on desethylterbuthylazine is primarily focused on its environmental presence as a metabolite of terbuthylazine.
- Studies investigate its persistence and potential impact in the environment rather than its own properties or applications.
Desethylterbuthylazine primarily forms as a result of the dealkylation of terbuthylazine, which involves the removal of an ethyl group from the parent compound. This transformation can occur through various chemical pathways, including microbial degradation in soil and aquatic environments. The reactions often involve hydrolysis and photodegradation processes, where environmental factors such as pH, temperature, and microbial activity play significant roles in influencing the rate and extent of desethylterbuthylazine formation .
The biological activity of desethylterbuthylazine has been studied in relation to its potential toxicity and ecological impact. As a metabolite of a widely used herbicide, it poses risks for groundwater contamination and can affect non-target organisms in aquatic ecosystems. Research indicates that desethylterbuthylazine may exhibit herbicidal properties similar to its parent compound, potentially influencing plant growth and development . Its presence in human biological samples, such as urine and hair, suggests that it may also have implications for human health, particularly among agricultural workers exposed to terbuthylazine .
Desethylterbuthylazine can be synthesized through several methods:
- Dealkylation of Terbuthylazine: This is the primary route where terbuthylazine undergoes hydrolytic cleavage to yield desethylterbuthylazine.
- Microbial Degradation: Certain bacteria can metabolize terbuthylazine into desethylterbuthylazine under anaerobic conditions, indicating a natural biodegradation pathway.
- Chemical Hydrolysis: Under specific conditions (e.g., in aqueous solutions at elevated temperatures), terbuthylazine can hydrolyze to form desethylterbuthylazine.
These methods highlight both natural and synthetic pathways for producing this compound .
Desethylterbuthylazine is primarily studied for its environmental impact rather than direct applications. Its significance lies in:
- Environmental Monitoring: As a marker for assessing the degradation of terbuthylazine in soil and water.
- Ecotoxicology Research: Understanding its effects on aquatic organisms helps evaluate the ecological risks associated with herbicide use.
- Human Health Studies: Monitoring levels in biological samples aids in assessing exposure risks among populations working with or living near agricultural areas .
Interaction studies involving desethylterbuthylazine focus on its behavior in various environmental matrices and its interactions with other chemicals. Key findings include:
- Mobility in Groundwater: Desethylterbuthylazine exhibits high mobility, raising concerns about its persistence in groundwater systems.
- Biodegradation Potential: Studies have shown that certain microbial communities can degrade desethylterbuthylazine effectively, suggesting potential bioremediation strategies.
- Toxicological Interactions: Research indicates that desethylterbuthylazine may interact with other pollutants, potentially enhancing their toxicity or altering their degradation pathways .
Several compounds share structural similarities or metabolic pathways with desethylterbuthylazine. Below is a comparison highlighting their uniqueness:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| Terbuthylazine | Triazine Herbicide | Parent compound; widely used herbicide |
| Atrazine | Triazine Herbicide | Known for its persistence and widespread use |
| Simazine | Triazine Herbicide | Similar herbicidal properties; used in agriculture |
| Propazin | Triazine Herbicide | Less commonly used; potential for groundwater contamination |
| Desisopropylatrazine | Triazine Metabolite | Another metabolite with similar ecological concerns |
Desethylterbuthylazine is unique due to its specific formation from terbuthylazine and its distinct environmental behavior compared to these other triazines. Its role as a metabolite provides insights into the degradation pathways of triazine herbicides and their ecological impacts .
XLogP3
LogP
UNII
GHS Hazard Statements
H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant
Other CAS
Wikipedia
Use Classification
Pesticides -> Herbicides -> Triazine herbicides -> Chlorotriazine herbicides -> Transformation products
Environmental transformation -> Pesticide transformation products (metabolite, successor)








